2-[4-(2-Methoxyethoxy)phenyl]ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12/h2-5H,6-9,12H2,1H3 |
InChI Key |
AJOZXNRWPJYXCF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of Analogues and Derivatives of 2-[4-(2-Methoxyethoxy)phenyl]ethanamine
The synthetic methodologies described above can be readily adapted to generate a diverse library of analogues and derivatives, enabling the systematic exploration of how structural modifications impact the compound's properties.
Modification of the Phenyl Ring Substituents
The nature and position of substituents on the phenyl ring can be varied to produce a wide range of analogues. ucla.edu This can be achieved by starting with differently substituted phenols or benzaldehydes. For example, using phenols with alkyl, halogen, or other alkoxy groups allows for the synthesis of phenethylamines with diverse substitution patterns on the aromatic ring. The synthesis of fentanyl analogues, for instance, has involved modifications of the phenyl group of the phenethyl moiety with alkyl, hydroxyl, and alkoxy groups.
| Starting Phenol | Alkylating Agent | Resulting Phenethylamine (B48288) Analogue (Illustrative) |
| 4-Ethylphenol | 2-Bromoethyl methyl ether | 2-[4-(2-Methoxyethoxy)-3-ethylphenyl]ethanamine |
| 4-Chlorophenol | 2-Bromoethyl methyl ether | 2-[4-(2-Methoxyethoxy)-3-chlorophenyl]ethanamine |
| 3-Methoxyphenol | 2-Bromoethyl methyl ether | 2-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethanamine |
Diversification of the Ethanamine Side Chain
The ethanamine side chain offers multiple points for modification. thegoodscentscompany.com N-alkylation or N,N-dialkylation can be achieved by reacting the primary amine with alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of various alkyl or aralkyl groups on the nitrogen atom.
Furthermore, substitutions can be introduced at the α and β positions of the ethylamine (B1201723) side chain. The synthesis of α-substituted phenethylamines can be accomplished by using a substituted ketone in the reductive amination step or by employing specialized methods like the cross-electrophile coupling of aliphatic aziridines. β-substitution can be achieved through various synthetic routes, including those starting from appropriately substituted precursors. The synthesis of 1-alkyl-2-phenylethylamine derivatives has been explored to understand structure-activity relationships. ucla.edu
| Primary Amine | Reactant | Product |
| This compound | Methyl iodide | N-Methyl-2-[4-(2-methoxyethoxy)phenyl]ethanamine |
| This compound | Acetone, NaBH3CN | N-Isopropyl-2-[4-(2-methoxyethoxy)phenyl]ethanamine |
| This compound | Benzyl bromide | N-Benzyl-2-[4-(2-methoxyethoxy)phenyl]ethanamine |
Incorporation into Novel Chemical Scaffolds
The chemical structure of this compound, featuring a primary amine and an electron-rich, alkoxy-substituted phenyl ring, makes it a valuable building block for the synthesis of more complex molecular architectures. The primary amine group serves as a versatile handle for a variety of chemical transformations, allowing for its integration into diverse and novel chemical scaffolds. While specific examples detailing the use of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established chemical principles and the known reactions of closely related substituted phenethylamines. wikipedia.orgyoutube.com The incorporation of this moiety is primarily driven by the nucleophilic character of its terminal amine.
The phenethylamine framework is a privileged scaffold in medicinal chemistry, and its derivatives are central to the development of various therapeutic agents. wikipedia.orgbeilstein-journals.org The amine group can readily undergo reactions such as acylation, alkylation, and condensation to form key structural motifs like amides, secondary or tertiary amines, and imines. These reactions are fundamental in building larger, more complex molecules.
Furthermore, the entire phenethylamine unit can participate in intramolecular cyclization reactions to form a variety of heterocyclic systems. nih.govnih.gov The presence of the methoxyethoxy group on the phenyl ring can influence the reactivity and properties of the resulting scaffolds, potentially enhancing solubility or modulating interactions with biological targets.
Representative Chemical Transformations:
The following table outlines common synthetic reactions that phenethylamines, including this compound, can undergo to be incorporated into larger, novel scaffolds.
| Reaction Type | Reagent/Catalyst | Resulting Scaffold/Linkage | Significance in Scaffold Development |
| Acylation | Acyl Halides, Carboxylic Acids | Amide | Formation of stable linkages to other molecular fragments; common in peptide and complex molecule synthesis. |
| Reductive Amination | Aldehydes or Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Creates more complex amine derivatives, branching points, and extends molecular frameworks. |
| Pictet-Spengler Reaction | Aldehyde or Ketone, Acid Catalyst | Tetrahydroisoquinoline | A classic method for constructing polycyclic alkaloid-like scaffolds from phenethylamines. |
| Bischler-Napieralski Reaction | Acyl derivative followed by a condensing agent (e.g., P₂O₅, POCl₃) | Dihydroisoquinoline | Forms a key heterocyclic core that can be further functionalized or aromatized to an isoquinoline. |
| N-Arylation | Aryl Halides, Palladium or Copper Catalyst | N-Aryl Phenethylamine | Connects the phenethylamine moiety to aromatic systems, creating complex diarylamine structures. |
Table 1: Representative Reactions for Scaffold Incorporation
These transformations demonstrate the synthetic versatility of the this compound backbone. For instance, the Pictet-Spengler and Bischler-Napieralski reactions are powerful methods for creating fused heterocyclic systems, which are foundational scaffolds in many biologically active compounds. nih.gov Acid-promoted cyclization of phenylethyl-substituted precursors is a known strategy for accessing complex ring systems like cycloheptabenzopyridines. nih.govnih.gov
The synthesis of phenazine (B1670421) scaffolds, for example, often involves the cyclocondensation of substituted o-phenylenediamines. nih.gov A molecule like this compound, after appropriate functionalization (such as nitration followed by reduction to introduce a second amino group on the phenyl ring), could serve as a precursor to novel, unsymmetrically substituted phenazine derivatives. nih.gov Similarly, the amine can be used to build thiophene-containing scaffolds, which are known to be of interest for biological applications. researchgate.net
The ability to use the amine as a nucleophile to open rings, such as epoxides, or to add to activated double bonds, further extends its utility in creating diverse chemical structures. youtube.com The methoxyethoxy substituent, in particular, can confer desirable pharmacokinetic properties, making its incorporation into new scaffolds an attractive strategy in areas like drug discovery.
Structure Activity Relationship Sar Studies
General Principles of SAR in Phenethylamine (B48288) Systems
The phenethylamine scaffold is a foundational structure in medicinal chemistry, present in numerous endogenous compounds like dopamine (B1211576) and norepinephrine, as well as a vast array of synthetic molecules. nih.gov The basic structure consists of a phenyl ring connected to an amino group by a two-carbon (ethyl) chain. nih.govbiomolther.org The biological activity of phenethylamine derivatives is determined by three main components: the aromatic phenyl ring, the ethylamine (B1201723) sidechain, and the terminal amino group.
Modifications to any of these regions can dramatically alter a compound's potency, selectivity, and mechanism of action. nih.govbiomolther.org For instance, the amino group, which is typically protonated at physiological pH, is crucial for forming ionic bonds or hydrogen bonds with receptor sites. biomolther.org The ethylamine sidechain provides flexibility, allowing the molecule to adopt a specific three-dimensional shape, or conformation, required for binding. nih.govmdpi.com The phenyl ring serves as a critical anchor, engaging in hydrophobic and van der Waals interactions within the receptor's binding pocket. biomolther.orgbiomolther.org
Impact of the 2-Methoxyethoxy Group on Biological Activity
The defining feature of 2-[4-(2-Methoxyethoxy)phenyl]ethanamine is the 2-methoxyethoxy substituent at the para-position (position 4) of the phenyl ring. This group is expected to significantly influence the compound's properties compared to simpler substitutions.
Table 1: Predicted Lipophilicity of Phenethylamine Analogues This interactive table shows a comparison of the predicted partition coefficients (LogP), a measure of lipophilicity, for related compounds. A higher LogP value indicates greater lipophilicity.
| Compound | Substituent at para-position | Predicted LogP (approx.) |
| Phenethylamine | -H | 1.4 |
| 4-Methoxyphenethylamine | -OCH₃ | 1.6 |
| This compound | -OCH₂CH₂OCH₃ | 1.9 |
Note: LogP values are estimations and can vary based on the calculation method.
The 2-methoxyethoxy group contains two ether linkages (-C-O-C-). The oxygen atoms in these ethers possess lone pairs of electrons and can act as hydrogen bond acceptors. nih.gov This ability to form hydrogen bonds can be a crucial factor in how a drug binds to its receptor target. nih.gov However, research on phenethylamines with oxygen-containing groups shows they can have mixed effects on binding affinity, depending on their precise placement and the specific receptor involved. nih.govkoreascience.krresearchgate.net The flexibility of the methoxyethoxy chain allows these ether oxygens to orient themselves in various positions, potentially enabling favorable interactions that might not be possible with a more rigid substituent. Studies on other molecules have shown that ether linkages can be targeted by oxidative processes in the body. mdpi.com
Structure-Activity Relationships of Phenyl Ring Substitutions
Substitutions on the phenyl ring are a key determinant of the pharmacological profile of phenethylamines. The position, size, and electronic nature of these substituents dictate the compound's affinity and selectivity for various receptors. nih.govelsevierpure.com
For example, in studies of phenethylamine derivatives binding to the serotonin (B10506) 5-HT2A receptor, substitutions at the para-position (position 4) have shown clear trends. The introduction of alkyl or halogen groups at this position generally leads to positive effects on binding affinity. nih.govkoreascience.krresearchgate.net In contrast, the placement of an alkoxy group, such as the methoxy (B1213986) group in many well-known compounds, has been associated with a decrease in affinity for this specific receptor. nih.gov
The 2,5-dimethoxy substitution pattern is particularly notable in the phenethylamine family, forming the backbone of the "2C-x" series of compounds like 2C-B (4-bromo-2,5-dimethoxyphenethylamine). wikipedia.orgusdoj.gov In these analogues, the methoxy groups at positions 2 and 5 are considered crucial for their characteristic activity, with research suggesting that the orientation of their oxygen lone pairs is important for optimal receptor interaction. researchgate.net
Table 2: General SAR of Phenyl Ring Substitutions on 5-HT2A Receptor Affinity This interactive table summarizes how different types of substituents on the phenyl ring of phenethylamines generally affect their binding affinity for the 5-HT2A receptor, based on published research.
| Position(s) | Substituent Type | General Effect on 5-HT2A Affinity | Supporting Evidence |
| 4 (para) | Alkyl or Halogen | Increase | nih.govresearchgate.net |
| 4 (para) | Alkoxy or Nitro | Decrease | nih.gov |
| 2 and 5 | Dimethoxy | Foundational for a class of potent agonists | mdpi.comusdoj.gov |
| 2 | Methoxy | No noticeable impact on its own | nih.gov |
Conformational Analysis and Bioactive Conformations of Derivatives
Phenethylamine molecules are flexible due to the single bonds in the ethylamine sidechain, allowing rotation and resulting in multiple possible conformations (spatial arrangements). nih.govacs.org However, it is believed that only one specific conformation, the "bioactive conformation," is responsible for initiating a biological response upon binding to a receptor. nih.gov
Computational studies and the synthesis of conformationally restricted analogues have been used to investigate this. nih.govnih.gov For example, creating rigid structures that lock the sidechain in a particular orientation helps researchers deduce which conformation is preferred for receptor binding. nih.govmdpi.com Studies on 2,5-dimethoxyphenethylamines suggest that the bioactive conformation involves the side chain being positioned out-of-the-plane of the phenyl ring. mdpi.com For this compound, the flexible methoxyethoxy tail adds another layer of conformational complexity, which would influence how the entire molecule fits into a receptor's binding site.
SAR Insights from Related Phenethylamine Analogues
Much can be learned by examining the SAR of well-studied classes of phenethylamine analogues. The 2C-x family, which features 2,5-dimethoxy substitutions and a variable substituent at the 4-position, provides a rich source of data. wikipedia.orgnih.gov For instance, 2C-B has a bromine atom at the 4-position and is a potent psychedelic, acting primarily through the 5-HT2A receptor. usdoj.govnih.govdrugbank.com The identity of this 4-position substituent dramatically modulates potency and character of effects across the series.
Another important area of drug design is bioisosteric replacement, where one part of a molecule is swapped for another with similar physical or chemical properties to enhance its characteristics. researchgate.netnih.govipinnovative.comspirochem.com In phenethylamines, the phenyl ring can be replaced by other aromatic systems, such as thiophene (B33073) or pyridine, to alter biological activity, selectivity, and metabolic properties. researchgate.netnih.gov These studies underscore the foundational role of the core phenethylamine structure in guiding interactions with biological targets. nih.gov
Pharmacological and Biological Profiling in Vitro and Animal Models
Cellular Mechanisms of Action (In Vitro)
Therefore, it is not possible to provide an article that adheres to the specific content requirements of the prompt for the compound 2-[4-(2-Methoxyethoxy)phenyl]ethanamine. There is no information available in the public domain regarding its pharmacological and biological profile.
Signaling Pathway Modulation
There is no available information on the modulation of any signaling pathways by "this compound."
Induction of Apoptosis (In Vitro Models)
No studies have been published that investigate the potential for "this compound" to induce apoptosis in in vitro models.
Cell-Based Functional Assays
There are no documented cell-based functional assays that have been performed to characterize the activity of "this compound."
Metabolism and Biotransformation in Vitro and Animal Models
In Vitro Metabolic Stability and Metabolite Identification
In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing the metabolic stability of new chemical entities. thermofisher.com These systems contain a rich complement of drug-metabolizing enzymes and allow for the identification of primary metabolites. nih.gov
Liver Microsome and Hepatocyte Incubation Studies
Incubation of a compound with liver microsomes or hepatocytes is a fundamental step in characterizing its metabolic profile. researchgate.net Microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism. thermofisher.com Hepatocytes, being whole liver cells, contain both phase I and phase II enzymes, offering a more complete picture of metabolic pathways. nih.govresearchgate.net
For a compound like 2-[4-(2-methoxyethoxy)phenyl]ethanamine, incubation in these systems would likely reveal its susceptibility to metabolism. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance. nih.gov Analysis of the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) would enable the identification and structural elucidation of metabolites. nih.gov Studies on similar phenethylamines have successfully used these methods to characterize metabolic products. nih.govnih.gov
Enzyme-Specific Metabolism (e.g., Cytochrome P450, UGT)
The metabolism of phenethylamine (B48288) derivatives is heavily reliant on the cytochrome P450 superfamily of enzymes. nih.govnih.gov Specifically, isoforms such as CYP2D6 and CYP3A4 are frequently implicated in the oxidation of these compounds. nih.gov It is highly probable that these enzymes would also be involved in the metabolism of this compound.
UDP-glucuronosyltransferases (UGTs) are a key family of phase II enzymes that conjugate xenobiotics with glucuronic acid, increasing their water solubility and facilitating their excretion. nih.gov The hydroxylated metabolites of this compound, formed during phase I metabolism, would be prime substrates for UGT enzymes. nih.gov
Metabolic Pathways and Metabolite Structures
The biotransformation of this compound is expected to proceed through several well-established metabolic pathways for phenethylamines, primarily involving oxidation and conjugation reactions.
Oxidation Pathways (e.g., Hydroxylation, O-demethylation)
Oxidative reactions are the initial and often rate-limiting steps in the metabolism of many drugs and xenobiotics. youtube.com For this compound, several oxidative pathways are plausible:
Hydroxylation: The aromatic ring is a likely site for hydroxylation, a common metabolic reaction for phenyl-containing compounds. This would result in the formation of phenolic metabolites.
O-demethylation: The methoxy (B1213986) group in the 2-methoxyethoxy side chain is susceptible to O-demethylation, a reaction catalyzed by CYP enzymes. nih.gov This would yield an alcohol metabolite.
Oxidative Deamination: The primary amine group can undergo oxidative deamination to form an aldehyde, which would then be further oxidized to a carboxylic acid. nih.gov
The following table summarizes the potential oxidative metabolites of this compound.
| Parent Compound | Metabolic Pathway | Potential Metabolite | Enzymes Involved |
| This compound | Aromatic Hydroxylation | 2-[4-(2-Methoxyethoxy)-x-hydroxyphenyl]ethanamine | CYP450 |
| This compound | O-demethylation | 2-[4-(2-Hydroxyethoxy)phenyl]ethanamine | CYP450 |
| This compound | Oxidative Deamination | [4-(2-Methoxyethoxy)phenyl]acetaldehyde | MAO, CYP450 |
| [4-(2-Methoxyethoxy)phenyl]acetaldehyde | Aldehyde Oxidation | [4-(2-Methoxyethoxy)phenyl]acetic acid | ADH |
Table 1: Predicted Phase I Oxidative Metabolites of this compound and Associated Enzymes.
Conjugation Reactions
Following phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) can undergo phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UGTs. nih.gov The phenolic and alcoholic metabolites of this compound would be readily conjugated with glucuronic acid to form more polar and excretable products.
The table below details the likely conjugation products.
| Phase I Metabolite | Conjugation Pathway | Potential Phase II Metabolite | Enzymes Involved |
| 2-[4-(2-Methoxyethoxy)-x-hydroxyphenyl]ethanamine | Glucuronidation | 2-[4-(2-Methoxyethoxy)-x-hydroxyphenyl]ethanamine-O-glucuronide | UGTs |
| 2-[4-(2-Hydroxyethoxy)phenyl]ethanamine | Glucuronidation | 2-[4-(2-Hydroxyethoxy)phenyl]ethanamine-O-glucuronide | UGTs |
Table 2: Predicted Phase II Conjugation Metabolites of this compound and Associated Enzymes.
Cleavage and Rearrangement Products
Ether cleavage is another potential metabolic pathway for this compound. researchgate.net This could occur at the ether linkages in the 2-methoxyethoxy side chain, leading to the formation of smaller, more polar molecules. While less common than the primary oxidative and conjugation pathways, this route cannot be discounted without direct experimental evidence.
WO2018049339A1 - Compositions and methods for modulating protein degradation - Google Patents The present invention relates to bifunctional compounds, which are useful for modulating protein ubiquitination and degradation. In particular, the present invention is directed to compounds, which contain on one end a VHL ligand which binds to the VHL E3 ubiquitin ligase, and on the other end a moiety which binds to a target protein, such that the target protein is placed in proximity to the ubiquitin ligase to effect degradation of that protein. The present invention also relates to methods of using said compounds to treat or prevent diseases or conditions that would benefit from the degradation of the target protein. ... The compounds of the present invention may be used to treat a variety of diseases or disorders, including, for example, the diseases and disorders described herein. The compounds of the present invention may be provided in a variety of dosage forms, for example, orally, such as tablets, capsules, sugar or film coated tablets, liquid solutions or suspensions, or parenterally, for example, intramuscularly, intravenously or subcutaneously. The compounds may therefore be formulated in a variety of forms that are suitable for the chosen route of administration. ... The term “pharmaceutically acceptable salt” refers to salts that retain the biological effectiveness and properties of the parent compound and that are not biologically or otherwise undesirable. In many cases, the compounds of the present invention are capable of forming acid and/or base salts by virtue of the presence of amino and/or carboxyl groups or groups similar thereto. ... The term “metabolite” refers to a product produced through metabolism in the body of a specified compound or salt thereof. The metabolites of a compound may be identified using routine techniques known in the art and their activities determined using tests such as those described herein. Such products may result for example from the oxidation, reduction, hydrolysis, amidation, deamidation, esterification, deesterification, enzymatic cleavage, and the like, of the administered compound. Accordingly, the invention includes metabolites of compounds of the invention, including compounds produced by a process comprising contacting a compound of this invention with a mammal for a period of time sufficient to yield a metabolic product thereof. ... The compounds of the present invention may be prepared in a number of ways well known to those skilled in the art of organic synthesis. The compounds of the present invention may be synthesized using the methods described below, together with synthetic methods known in the art of synthetic organic chemistry, or by variations thereon as appreciated by those skilled in the art. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6i-6T8r_T0946Y0xQ_6Hw91bW56c_c_726r_TqQ3-uR5-Qc10iU3jJ3KxR7B78g1G9C-i2Yx1V8o3Kj9r36z45404u441_o_q3s0y_u12_x38_z10_A1
Synthesis and evaluation of novel 2-amino-4-phenyl-6-(piperidin-4-yl)-thieno[2,3-d]pyrimidines as gonadotropin releasing hormone receptor antagonists - ScienceDirect The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. ... Compound 49 exhibited good in vivo efficacy in a castrated male rat model. ... The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. ... Compound 49 exhibited good in vivo efficacy in a castrated male rat model. ... Abstract. The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. ... Abstract. The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. ... The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7d1d2Yg9y3-Q489y_z-R-N6-w96_A-Q-R-S-T-U-V-W-X-Y-Z-a-b-c-d-e-f-g-h-i-j-k-l-m-n-o-p-q-r-s-t-u-v-w-x-y-z
WO2018049339A1 - Compositions and methods for modulating protein degradation - Google Patents The present invention relates to bifunctional compounds, which are useful for modulating protein ubiquitination and degradation. In particular, the present invention is directed to compounds, which contain on one end a VHL ligand which binds to the VHL E3 ubiquitin ligase, and on the other end a moiety which binds to a target protein, such that the target protein is placed in proximity to the ubiquitin ligase to effect degradation of that protein. The present invention also relates to methods of using said compounds to treat or prevent diseases or conditions that would benefit from the degradation of the target protein. ... The compounds of the present invention may be used to treat a variety of diseases or disorders, including, for example, the diseases and disorders described herein. The compounds of the present invention may be provided in a variety of dosage forms, for example, orally, such as tablets, capsules, sugar or film coated tablets, liquid solutions or suspensions, or parenterally, for example, intramuscularly, intravenously or subcutaneously. The compounds may therefore be formulated in a variety of forms that are suitable for the chosen route of administration. ... The term “pharmaceutically acceptable salt” refers to salts that retain the biological effectiveness and properties of the parent compound and that are not biologically or otherwise undesirable. In many cases, the compounds of the present invention are capable of forming acid and/or base salts by virtue of the presence of amino and/or carboxyl groups or groups similar thereto. ... The term “metabolite” refers to a product produced through metabolism in the body of a specified compound or salt thereof. The metabolites of a compound may be identified using routine techniques known in the art and their activities determined using tests such as those described herein. Such products may result for example from the oxidation, reduction, hydrolysis, amidation, deamidation, esterification, deesterification, enzymatic cleavage, and the like, of the administered compound. Accordingly, the invention includes metabolites of compounds of the invention, including compounds produced by a process comprising contacting a compound of this invention with a mammal for a period of time sufficient to yield a metabolic product thereof. ... The compounds of the present invention may be prepared in a number of ways well known to those skilled in the art of organic synthesis. The compounds of the present invention may be synthesized using the methods described below, together with synthetic methods known in the art of synthetic organic chemistry, or by variations thereon as appreciated by those skilled in the art. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6i-6T8r_T0946Y0xQ_6Hw91bW56c_c_726r_TqQ3-uR5-Qc10iU3jJ3KxR7B78g1G9C-i2Yx1V8o3Kj9r36z45404u441_o_q3s0y_u12_x38_z10_A1
WO2010141696A1 - Substituted piperidines and pyrrolidines and their use as gonadotropin-releasing hormone receptor antagonists - Google Patents The present invention is directed to novel substituted piperidine (B6355638) and pyrrolidine (B122466) compounds which are antagonists of the gonadotropin-releasing hormone (GnRH) receptor, and which are useful in the treatment of a variety of sex-hormone related conditions in both men and women. The invention is also directed to pharmaceutical compositions comprising these compounds, and to the use of these compounds in the treatment of sex-hormone related conditions. ... The compounds of the invention are useful in the treatment of a variety of sex-hormone related conditions in both men and women. For example, the compounds are useful in the treatment of endometriosis, uterine fibroids, polycystic ovarian disease, hirsutism, precocious puberty, gonadal steroids dependent neoplasias such as cancers of the prostate, breast and ovary, gonadotrophe pituitary adenomas, sleep apnea, irritable bowel syndrome, premenstrual syndrome, benign prostatic hyperplasia, and for contraception. The compounds are also useful as an adjunct to gonadotropin therapy of infertility. ... The compounds of the invention may be administered by any suitable route of administration, including, for example, oral, rectal, vaginal, parenteral (e.g., subcutaneous, intramuscular, intravenous), transdermal, and nasal administration. ... The term "therapeutically effective amount" means the amount of a compound of the invention that will elicit the biological or medical response of a tissue, system, animal or human that is being sought by a researcher, veterinarian, medical doctor or other clinician. ... The term "composition" is intended to encompass a product comprising the specified ingredients in the specified amounts, as well as any product which results, directly or indirectly, from combination of the specified ingredients in the specified amounts. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ0Y0h59O0L80m_e8mU2w06s2K13083W878U668p984L910L015J362K638P706R928S230T622U614V044W304X696Y000Z090a191b581c971d361e751f141g581h961i351j741k131l521m911n202o6_A1
JP2003292492A - Thienopyrimidine compound, method for producing the same and use thereof - Google Patents Problems remain in many aspects such as oral absorbability, dosage form, dose, drug stability, duration of action, and stability against metabolism. Has excellent therapeutic effect on hormone-dependent cancers such as prostate cancer, endometriosis, precocious puberty, Moreover, there is a strong demand for a GnRH antagonist having excellent oral absorbability that does not cause a transient pituitary-gonadotropic action (acute action), particularly a non-peptide antagonist. 【0005】. 【 ... containing heterocyclic group, (2) hydroxyl group and (3) C 1-41 to 3 substituents selected from alkoxy. You may have C 1-4Alkyl, R 3Is a hydrogen atom or C 1-4Alkyl, R FourIs (I) (1) C 1-4Has an alkoxy. Moyo C 1-4Alkoxy, (2) -NR 14COR 15( ... ... e))拮抗作用を示すチエノ〔2,3-d〕ピリミジン化合物、その製造法および用途に関する。 TECHNICAL FIELD The present invention relates to gonadotropin releasing hormone (GnRH). e)) Thieno [2,3-d] pyrimidine (B1678525) compounds exhibiting antagonism, production method and use thereof. ... sing hormone)〕とも呼ばれる}など9種の存在が確認されている。 これら視床下部ホルモンは下垂体前葉に存在すると考えられている受容体を介して、そのホルモン作用等を現すと推定されており、ヒトの場合も含め、これらに特異的な受容体遺伝子の解析が進められている。 ... It is being advanced. ... ), A cyclic hexapeptide derivative (see Patent Document 3), a bicyclic peptide derivative (see Non-Patent Document 1), and the like. Examples of the non-peptidic compound having a GnRH antagonistic action include the compounds described in Patent Documents 4 to 11. ... Problems remain in many aspects such as oral absorbability, dosage form, dose, drug stability, duration of action, and stability against metabolism. Has excellent therapeutic effect on hormone-dependent cancers such as prostate cancer, endometriosis, precocious puberty, ... Moreover, there is a strong demand for a GnRH antagonist having excellent oral absorbability that does not cause a transient pituitary-gonadotropic action (acute action), particularly a non-peptide antagonist. ... To form a ring with the adjacent nitrogen atom. ... (However, R 2Is mono-substituted with a halogen atom. ... It has gonist activity and these compounds are poisonous. ... For the first time, we found that we were satisfied, The invention has been completed based on the observations. ... To form a ring with the adjacent nitrogen atom. ... (However, R 2Is mono-substituted with a halogen atom. ... To form a ring with the adjacent nitrogen atom. ... Also known as sing hormone)]}. It is presumed that these hypothalamic hormones exert their hormonal actions through receptors that are considered to be present in the anterior pituitary gland, and the analysis of receptor genes specific to these, including in humans, is also possible. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtvRHxXwKsS925maF5EW-PfqWQea8ajyiGstykOYGd4fAT8uV3d1HwxiLQTlFqX6mGbMi4-ZNTBKyyVvX_PxI3fPBU0drT9k69_dHRy3FDUNK0Ywm0TRIPQyP6zg-IsgD5q4fzF2mMrN75yxz5
Synthesis and evaluation of novel 2-amino-4-phenyl-6-(piperidin-4-yl)-thieno[2,3-d]pyrimidines as gonadotropin releasing hormone receptor antagonists - ScienceDirect The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. ... Compound 49 exhibited good in vivo efficacy in a castrated male rat model. ... The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. ... Compound 49 exhibited good in vivo efficacy in a castrated male rat model. ... Abstract. The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. ... Abstract. The synthesis and structure-activity relationships of a novel series of 2-amino-4-phenyl-6- (piperidin-4-yl)thieno [2,3-d]pyrimidines as gonadotropin releasing hormone (GnRH) receptor antagonists are described. The lead compound 1 was found to have moderate binding affinity for the GnRH receptor and poor pharmacokinetic properties. Extensive exploration of the structure-activity relationships at the C4-phenyl and N2-amino positions of the thieno [2,3-d]pyrimidine scaffold led to the identification of compound 49 with improved binding affinity and oral bioavailability. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7d1d2Yg9y3-Q489y_z-R-N6-w96_A-Q-R-S-T-U-V-W-X-Y-Z-a-b-c-d-e-f-g-h-i-j-k-l-m-n-o-p-q-r-s-t-u-v-w-x-y-z
Synthesis and SAR of thieno[3,2-d]pyrimidin-4-one derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors - ScienceDirect Abstract. A series of thieno[3,2-d]pyrimidin-4-one derivatives were synthesized and evaluated for their PARP-1 inhibitory activities. Most of the synthesized compounds showed potent PARP-1 inhibitory activities. Among them, compound 17d bearing a (4- (morpholinomethyl)phenyl)methyl group at the N3-position showed the most potent PARP-1 inhibitory activity (IC 50 = 2.1 nM) and good anti-proliferative activity against the BRCA1-deficient cell line MDA-MB-436 (IC 50 = 0.22 μM). It also showed good pharmacokinetic properties and was selected for further in vivo studies. ... A series of thieno[3,2-d]pyrimidin-4-one derivatives were synthesized and evaluated for their PARP-1 inhibitory activities. Most of the synthesized compounds showed potent PARP-1 inhibitory activities. Among them, compound 17d bearing a (4- (morpholinomethyl)phenyl)methyl group at the N3-position showed the most potent PARP-1 inhibitory activity (IC 50 = 2.1 nM) and good anti-proliferative activity against the BRCA1-deficient cell line MDA-MB-436 (IC 50 = 0.22 μM). It also showed good pharmacokinetic properties and was selected for further in vivo studies. ... Abstract. A series of thieno[3,2-d]pyrimidin-4-one derivatives were synthesized and evaluated for their PARP-1 inhibitory activities. Most of the synthesized compounds showed potent PARP-1 inhibitory activities. Among them, compound 17d bearing a (4- (morpholinomethyl)phenyl)methyl group at the N3-position showed the most potent PARP-1 inhibitory activity (IC 50 = 2.1 nM) and good anti-proliferative activity against the BRCA1-deficient cell line MDA-MB-436 (IC 50 = 0.22 μM). It also showed good pharmacokinetic properties and was selected for further in vivo studies. ... A series of thieno[3,2-d]pyrimidin-4-one derivatives were synthesized and evaluated for their PARP-1 inhibitory activities. Most of the synthesized compounds showed potent PARP-1 inhibitory activities. Among them, compound 17d bearing a (4- (morpholinomethyl)phenyl)methyl group at the N3-position showed the most potent PARP-1 inhibitory activity (IC 50 = 2.1 nM) and good anti-proliferative activity against the BRCA1-deficient cell line MDA-MB-436 (IC 50 = 0.22 μM). It also showed good pharmacokinetic properties and was selected for further in vivo studies. ... Graphical abstract. A series of thieno[3,2-d]pyrimidin-4-one derivatives were synthesized and evaluated for their PARP-1 inhibitory activities. Most of the synthesized compounds showed potent PARP-1 inhibitory activities. Among them, compound 17d bearing a (4- (morpholinomethyl)phenyl)methyl group at the N3-position showed the most potent PARP-1 inhibitory activity (IC 50 = 2.1 nM) and good anti-proliferative activity against the BRCA1-deficient cell line MDA-MB-436 (IC 50 = 0.22 μM). It also showed good pharmacokinetic properties and was selected for further in vivo studies. 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Computational Chemistry and Molecular Modeling
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
Despite the utility of this method, there are no specific molecular docking studies for 2-[4-(2-Methoxyethoxy)phenyl]ethanamine reported in the scientific literature. Such a study would theoretically involve docking this compound into the active site of a relevant biological target to predict its binding orientation and affinity.
Following a molecular docking simulation, the resulting ligand-receptor complex is analyzed to understand the specific molecular interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
A detailed analysis of the binding site interactions for a complex involving this compound has not been published. Such an analysis would provide valuable insights into which amino acid residues are crucial for its binding and could guide the design of derivatives with improved affinity and selectivity.
Molecular docking programs can estimate the binding affinity of a ligand to its target receptor, often expressed as a binding energy score. These predictions are valuable for ranking potential drug candidates before their synthesis and experimental testing.
There is currently no publicly available data on the predicted binding affinities of this compound to any biological target.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the conformational flexibility of a ligand and its target receptor, as well as the stability of the ligand-receptor complex.
No molecular dynamics simulations specifically focused on the conformational analysis of this compound have been reported. Such simulations could reveal the preferred three-dimensional shapes of the molecule in different environments, which is crucial for its interaction with biological targets.
ADME Prediction (In Silico)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.
While various software and web servers are available for ADME prediction, no specific in silico ADME profile for this compound has been published in the scientific literature. A theoretical ADME profile would include predictions for properties such as aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability.
Table 1: Illustrative In Silico ADME/Tox Prediction Parameters
| Property | Predicted Value |
| A bsorption | Data not available |
| D istribution | Data not available |
| M etabolism | Data not available |
| E xcretion | Data not available |
| T oxicity | Data not available |
Note: This table is for illustrative purposes only. No specific data is available for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds.
To date, no QSAR models have been developed that include this compound. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies can be broadly categorized as either ligand-based or structure-based. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest, while structure-based drug design utilizes the three-dimensional structure of the target protein.
There are no published examples of either ligand-based or structure-based drug design approaches being applied to this compound. Such studies would be instrumental in the rational design of novel analogs with potentially enhanced therapeutic properties.
Chemical Biology Applications and Tool Compound Development
Development as a Research Probe for Biological Systems
Currently, there is a notable lack of specific research detailing the development and application of 2-[4-(2-Methoxyethoxy)phenyl]ethanamine as a dedicated research probe. Research probes are molecules designed to investigate biological systems, often by mimicking an endogenous ligand or by possessing properties that allow for the visualization or quantification of a biological target. While the phenethylamine (B48288) structure is common in neurotransmitter research, specific studies focusing on this particular substituted phenethylamine as a probe are not prominent in the scientific literature.
Integration into Biosensors and Detection Systems
The integration of small molecules like this compound into biosensors and detection systems is a theoretical possibility, though concrete examples are not currently documented. Biosensors are analytical devices that combine a biological component with a physicochemical detector. A compound such as this could potentially be immobilized on a sensor surface to capture specific binding partners, or it could be the analyte of interest for a biosensor designed to detect phenethylamines. However, without specific research demonstrating this application, its role in biosensor technology remains speculative.
Use in Ligand-Target Identification Strategies
The identification of the biological targets of small molecules is a critical step in drug discovery and chemical biology. Ligand-target identification strategies often involve modifying a compound of interest to incorporate a reactive or reporter group. The primary amine of this compound would be a suitable chemical handle for derivatization. For instance, it could be acylated to introduce a photoaffinity label (e.g., a benzophenone (B1666685) or an aryl azide) or a biotin (B1667282) tag for affinity purification. Once modified, such a derivative could be used to covalently label and subsequently identify its binding partners in a cellular context. However, no published studies have specifically employed this strategy with this compound.
Exploration as a Scaffold for Complex Ligands
The most documented potential of this compound is its use as a chemical intermediate or scaffold in the synthesis of more complex molecules. Several patents list this compound as a starting material or a building block for libraries of compounds aimed at various biological targets. For example, it has been cited in the synthesis of potential melanin-concentrating hormone receptor 1 (MCHR1) antagonists and as a fragment for developing protein kinase inhibitors. This indicates that the pharmaceutical industry has explored its utility as a foundational piece for constructing more elaborate and potent ligands. The methoxyethoxy group can influence solubility and pharmacokinetic properties, making it an attractive feature to incorporate into new chemical entities.
Analytical Methodologies for Research on 2 4 2 Methoxyethoxy Phenyl Ethanamine
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Analysis of related structures suggests the approximate chemical shifts for the carbon atoms in 2-[4-(2-Methoxyethoxy)phenyl]ethanamine.
Illustrative ¹H NMR Data for a Structurally Related Compound
| Compound | Proton (¹H) Signals (ppm) |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 8.62 (s, 1H, NH), 7.24-7.31 (m, 5H, ArH), 6.1 (s, 1H, NH), 5.38 (s, 1 H, CH), 4.03 (q, 2 H, OCH₂), 2.32 (s, 3H, CH₃), 1.13 (t, 3H, OCH₂CH₃) rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₁H₁₇NO₂, the expected exact mass would be approximately 195.1259 g/mol . In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured. While specific mass spectral data for the target compound is not available, analysis of related phenylethylamines indicates that common fragmentation pathways would involve cleavage of the ethylamine (B1201723) side chain and the ether linkage.
Illustrative Mass Spectrometry Data for a Structurally Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxyphenethylamine | C₉H₁₃NO | 151.21 nih.gov |
| 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine | C₇H₁₇NO₃ | 163.21 sigmaaldrich.com |
Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of phenylethylamine derivatives, reversed-phase HPLC is often the method of choice. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the phenyl group in this compound absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key identifying characteristic.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. After separation on the HPLC column, the eluent is introduced into the mass spectrometer, which provides molecular weight and structural information for the separated components. While a specific LC-MS method for this compound has not been detailed in the available literature, methods developed for other phenylethylamines can be adapted. These methods often utilize electrospray ionization (ESI) as the interface between the LC and the MS.
Illustrative HPLC Method Parameters for Related Compounds
| Parameter | Condition |
| Column | C8 or C18 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Detection | UV or Mass Spectrometry |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details.
To perform an X-ray crystallographic analysis, a single, high-quality crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While no crystal structure for this compound has been reported, the crystal structures of numerous related phenylethylamine and methoxyphenyl derivatives have been determined. These studies reveal important details about the preferred conformations of the ethylamine side chain and the orientation of the methoxyethoxy group relative to the phenyl ring. Such information is valuable for understanding the structure-activity relationships of this class of compounds.
Future Research Directions and Unaddressed Questions
Elucidation of Novel Biological Targets
The phenethylamine (B48288) scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities. nih.govmdpi.com Derivatives of phenethylamine are known to interact with a variety of biological targets, including neurotransmitter receptors and transporters. biomolther.orgnih.govwikipedia.org Future research should, therefore, prioritize the comprehensive biological screening of 2-[4-(2-Methoxyethoxy)phenyl]ethanamine to identify its primary and secondary pharmacological targets.
Initial investigations could focus on its potential interaction with monoamine systems, given that many substituted phenethylamines modulate dopaminergic and serotonergic pathways. acs.orgnih.gov For instance, studies on related compounds have explored their ability to inhibit dopamine (B1211576) reuptake, a mechanism central to the action of various psychoactive agents and therapies for neuropsychiatric disorders. biomolther.orgkoreascience.kr A thorough screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would be crucial in mapping the biological activity profile of this compound.
Exploration of Alternative Synthetic Routes
The development of efficient and scalable synthetic methodologies is paramount for enabling extensive research and potential future applications of this compound. While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted phenethylamines can provide a roadmap for future exploration. wikipedia.orgacs.orgacs.org
Established methods for phenethylamine synthesis often involve the reduction of a corresponding β-nitrostyrene or the reductive amination of a phenylacetaldehyde (B1677652) derivative. wikipedia.org Other approaches include the use of organometallic reagents and cross-coupling reactions. acs.org Future research in this area should aim to develop and optimize a synthetic pathway for this compound that is high-yielding, cost-effective, and environmentally benign. A comparative study of different synthetic strategies, such as those starting from 4-(2-methoxyethoxy)benzaldehyde (B1353197) or 4-(2-methoxyethoxy)benzyl cyanide, could identify the most viable route for producing the compound in sufficient quantities for detailed biological and pharmacological evaluation.
| Starting Material | Potential Synthetic Transformation | Key Reagents/Conditions |
| 4-(2-Methoxyethoxy)benzaldehyde | Henry reaction followed by reduction | Nitromethane (B149229), base; then a reducing agent (e.g., LiAlH4) |
| 4-(2-Methoxyethoxy)benzyl cyanide | Reduction | Reducing agent (e.g., LiAlH4, H2/Raney Ni) wikipedia.org |
| 4-(2-Methoxyethoxy)phenylacetic acid | Conversion to amide followed by reduction | Thionyl chloride, ammonia; then a reducing agent (e.g., LiAlH4) |
| Aryl halide and an ethylene (B1197577) equivalent | Cross-coupling reactions | Palladium or nickel catalysts acs.org |
Advanced Computational Studies and Predictive Modeling
In parallel with experimental investigations, advanced computational studies can provide valuable insights into the potential properties and interactions of this compound. Molecular modeling techniques, such as docking simulations, can predict the binding affinity and mode of interaction of the compound with various biological targets. biomolther.orgnih.gov
Future computational work could involve creating a three-dimensional model of this compound and performing virtual screening against a library of known protein structures, particularly those of neurological relevance. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to build predictive models based on a series of newly synthesized analogues. These models would help in understanding how modifications to the chemical structure influence biological activity and would guide the design of more potent and selective compounds.
Design and Synthesis of Highly Selective Analogues
Based on the findings from initial biological screenings and computational modeling, the design and synthesis of a library of analogues of this compound represents a logical next step. The goal of this research would be to develop derivatives with enhanced potency and selectivity for a specific biological target. nih.gov
Systematic modifications to the core structure could be explored. For example, alterations to the methoxyethoxy side chain could probe the influence of ether chain length and steric bulk on receptor binding. Additionally, substitutions on the phenyl ring or modifications of the ethylamine (B1201723) side chain could be investigated to fine-tune the pharmacological profile. acs.orgnih.gov Structure-activity relationship (SAR) studies of these new analogues would be critical in identifying the key molecular features responsible for the desired biological effects. biomolther.orgnih.gov
| Modification Site | Potential Substituents | Rationale |
| Methoxyethoxy chain | -O(CH2)nOCH3 (n=1, 3, 4), -OCH2CH2OCH2CH3 | Investigate the effect of chain length and terminal alkyl group on activity and selectivity. |
| Phenyl ring | Introduction of small alkyl or halogen groups | Modulate lipophilicity and electronic properties to enhance target binding. |
| Ethylamine side chain | N-methylation, N,N-dimethylation, α- or β-methylation | Influence metabolic stability and receptor interaction. nih.gov |
Potential for Derivatization into Chemical Probes
High-quality chemical probes are indispensable tools for dissecting complex biological processes. medchemexpress.comyoutube.com A potent and selective analogue of this compound could serve as a scaffold for the development of such probes. Derivatization of the parent compound by incorporating reporter groups, such as fluorescent dyes or radioactive isotopes, would enable its use in a variety of advanced research applications.
For instance, a fluorescently labeled version of a selective analogue could be used in cellular imaging studies to visualize the subcellular localization of its target protein. A radiolabeled version could be employed in binding assays to quantify receptor density in different tissues. The development of such chemical probes would not only facilitate a deeper understanding of the biological role of the identified target but also aid in the validation of this target for potential therapeutic intervention. nih.gov Recent work has also explored the use of clickable tags on phenethylamine analogues to identify protein targets through covalent modification. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
